

A Comparative Guide to the Structure-Activity Relationship of Pseudolaric Acid Analogs

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Compound of Interest

Compound Name: *Pseudolaric acid D*

Cat. No.: *B1181451*

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Introduction

Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (*Pseudolarix kaempferi*), has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities, including antifungal, anti-fertility, and notably, anticancer properties[1][2]. PAB exerts its cytotoxic effects against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance[2][3]. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, PAB has been shown to modulate several critical signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR, MAPK, and STAT3 pathways[4][5][6].

This guide provides a comprehensive comparison of various pseudolaric acid analogs, summarizing their structure-activity relationships (SAR) based on available experimental data. It includes detailed experimental protocols for key biological assays and visual representations of the relevant signaling pathways to aid researchers in the ongoing development of more potent and selective PAB-based therapeutic agents.

Data Presentation: Anticancer Activity of Pseudolaric Acid B Analogs

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of a series of synthesized pseudolaric acid B analogs against various human cancer cell lines. The data is primarily drawn from a study by Guan et al. (2024), which systematically modified the PAB scaffold to explore its SAR.

Comp ound	R1	R2	R3	R4	IC50 (μ M) vs. HCT- 116	IC50 (μ M) vs. A549	IC50 (μ M) vs. MCF-7	IC50 (μ M) vs. HepG2
PAB	H	OAc	COOH	H	1.11	2.56	3.14	1.58[5]
Series A (Modific ations at C-18)								
A1	CONH ₂	OAc	COOH	H	>40	>40	>40	>40
A2	COOC H ₃	OAc	COOH	H	1.89	3.21	4.56	2.01
A3	CH ₂ OH	OAc	COOH	H	5.67	8.91	10.23	6.45
Series B (Modific ations at C-7)								
B1	H	OH	COOH	H	2.34	4.56	5.12	3.11
B2	H	OCH ₃	COOH	H	3.12	5.67	6.34	4.09
B3	H	Cl	COOH	H	1.55	2.89	3.98	1.87
Series C (Modific ations at the side chain)								

C1	H	OAc	COOC H ₃	H	1.23	2.98	3.54	1.67
C2	H	OAc	CONH ₂	H	>40	>40	>40	>40
Series D (Esterification of the carboxylic acid)								
D1	H	OAc	COOC H ₂ CH ₃	H	0.98	2.11	2.87	1.34
D2	H	OAc	COOC H ₂ (C ₆ H ₅)	H	0.56	1.54	2.01	0.89
D3	H	OAc	COOC H ₂ (4-ClC ₆ H ₄)	H	0.21	0.87	1.12	0.45

Data for compounds A1-D3 are adapted from Guan, H., et al. (2024). Bioorganic Chemistry, 151, 107670.[7]

Structure-Activity Relationship Summary:

- Modifications at the C-18 carboxyl group: Conversion of the C-18 carboxylic acid to an amide (A1) or its reduction to an alcohol (A3) leads to a significant loss of activity. Esterification (A2) retains some activity. This suggests that the carboxylic acid at C-18 is crucial for the anticancer activity of PAB.
- Modifications at the C-7 position: Replacement of the acetyl group at C-7 with a hydroxyl (B1) or methoxy (B2) group reduces the cytotoxic activity. A chloro-substitution (B3) shows comparable activity to PAB, indicating that the nature of the substituent at this position can be varied to some extent.

- Modifications of the side chain carboxyl group: Esterification of the side chain carboxylic acid (C1) results in a slight decrease in activity, while conversion to an amide (C2) leads to a complete loss of activity.
- Esterification of the side chain carboxylic acid: Esterification with substituted benzyl groups (D2, D3) significantly enhances the anti-proliferative activity. Notably, the p-chlorobenzyl ester (D3) exhibited the most potent activity, with an IC₅₀ value of 0.21 μ M against HCT-116 cells, which is approximately 5.3 times more potent than the parent compound PAB[7]. This suggests that introducing aromatic moieties at this position can lead to more effective compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of pseudolaric acid analogs are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the pseudolaric acid analogs in culture medium. Replace the medium in each well with 100 μ L of medium containing the desired concentration of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.

- **Reagent Preparation:** Reconstitute lyophilized bovine brain tubulin in general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL. Prepare a 2X GTP stock solution (2 mM) in general tubulin buffer.
- **Reaction Setup:** In a 96-well plate, add 5 µL of the test compound at various concentrations or vehicle control.
- **Initiation of Polymerization:** Add 45 µL of the tubulin/GTP solution to each well to initiate the polymerization reaction.
- **Turbidity Measurement:** Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
- **Data Analysis:** The rate of tubulin polymerization is proportional to the increase in absorbance. The effect of the compounds is evaluated by comparing the polymerization curves of treated samples to the vehicle control.

Western Blot Analysis

This is a general protocol for analyzing protein expression in cell lysates.

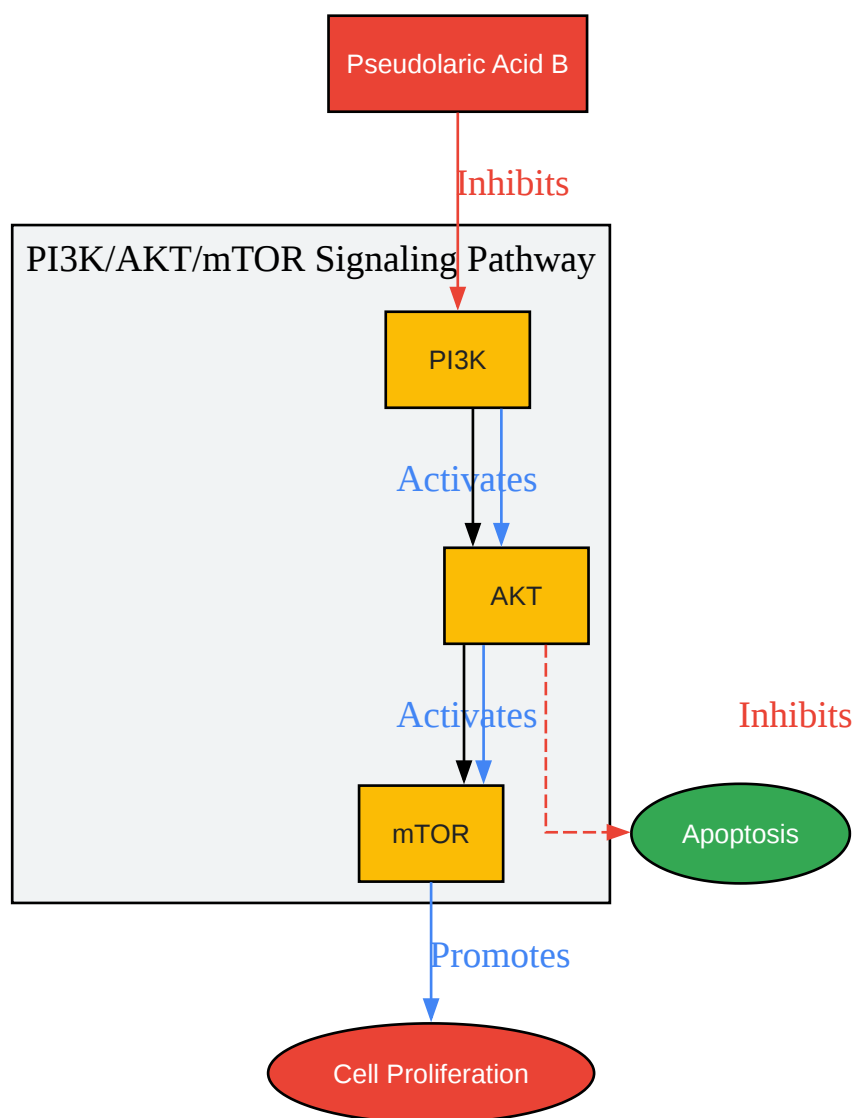
- **Cell Lysis:** Treat cells with pseudolaric acid analogs for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.

- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software and normalize to a loading control such as β -actin or GAPDH.

Mandatory Visualization

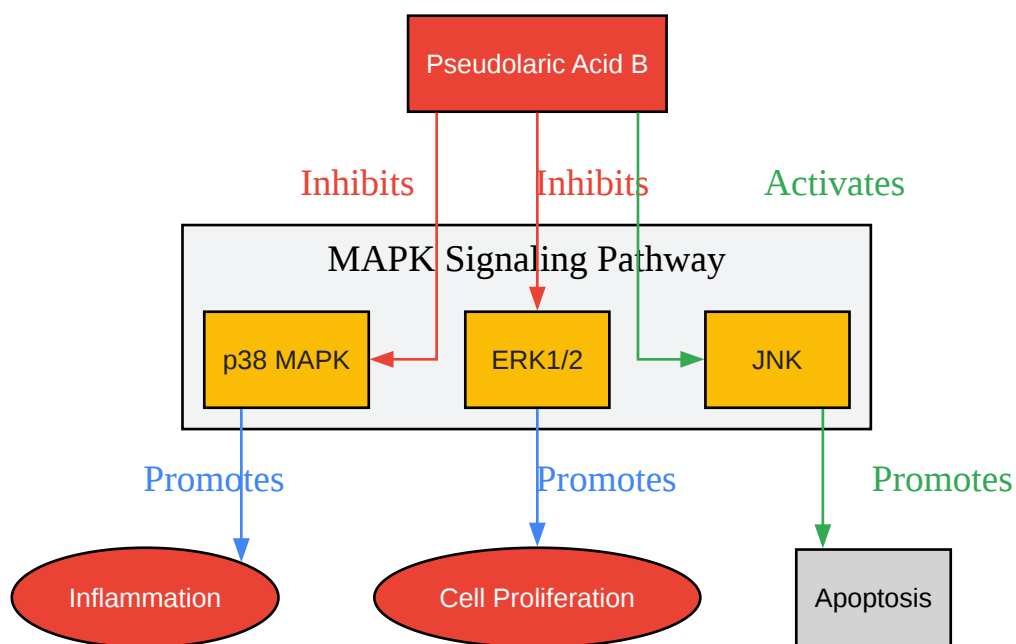
Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric acid B has been shown to interfere with multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate the key pathways affected by PAB.



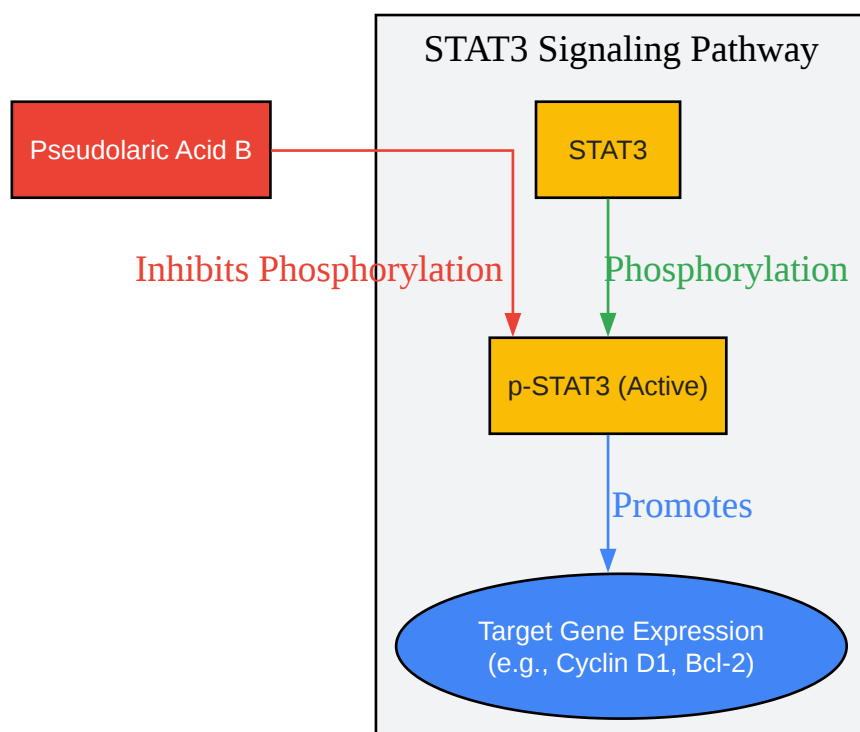
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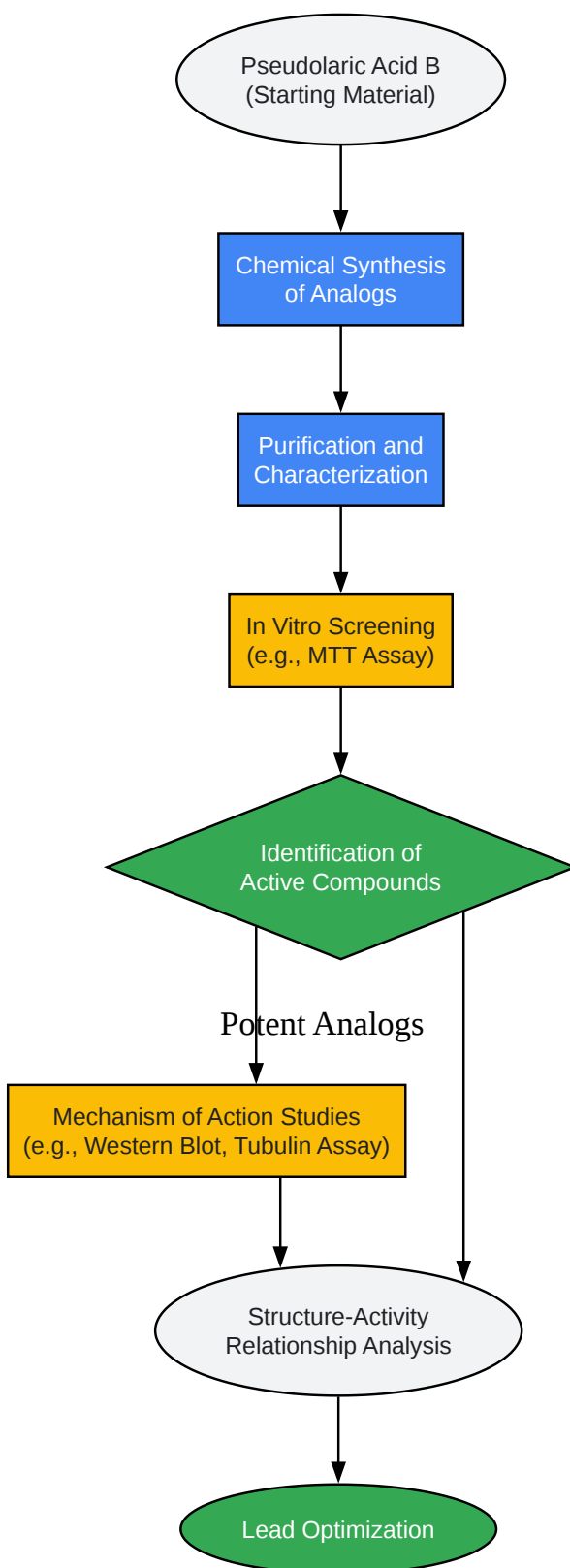
Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.



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Caption: PAB modulates the MAPK signaling pathway.





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